molecular formula C13H17ClN2O4S B5602854 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B5602854
M. Wt: 332.80 g/mol
InChI Key: MDCFGAPDNBUGNF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide is a sulfonamide-containing piperidine derivative characterized by a 5-chloro-2-methoxybenzenesulfonyl group attached to the piperidine ring. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and enzyme-targeting agents. The compound’s sulfonyl group enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions, while the methoxy and chloro substituents modulate electronic and steric properties, influencing solubility and target selectivity .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCFGAPDNBUGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxybenzenesulfonyl derivatives.

    Oxidation: Formation of 5-chloro-2-hydroxybenzenesulfonyl derivatives.

    Reduction: Formation of 5-chloro-2-methylbenzenesulfonyl derivatives.

    Hydrolysis: Formation of 5-chloro-2-methoxybenzenesulfonic acid and piperidine-4-carboxylic acid.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

  • 5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (Compound 17): This analogue shares the 5-chloro-2-methoxybenzenesulfonyl group but incorporates a dihydrobenzofuran-ether substituent on the piperidine ring.
  • 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides (Compounds 5–24): These derivatives feature a sulfamoylbenzoyl group instead of the chloro-methoxybenzenesulfonyl moiety. For example, compound 5 (3-methoxyphenylpiperazine-substituted) showed a 39% yield, while compound 7 (3-methylphenylpiperazine-substituted) achieved 71% yield. The sulfamoyl group confers potent carbonic anhydrase inhibitory activity, with IC50 values in the nanomolar range, highlighting the impact of sulfonamide positioning on enzyme targeting .

Analogues with Heterocyclic Modifications

  • The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the methoxy group in the query compound .
  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS 942002-39-3): Substitution with a thiophene sulfonyl group and dichlorophenylamide results in a higher molecular weight (453.8 g/mol). The thiophene’s sulfur atom may improve solubility in nonpolar environments, while the dichlorophenyl group could enhance cytotoxicity in cancer cell lines .

Biological Activity

1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C12_{12}H14_{14}ClN1_{1}O3_{3}S
  • Molecular Weight : 287.76 g/mol

The presence of the chloro and methoxy groups on the aromatic ring, along with the sulfonamide functional group, contributes to its unique biological properties.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as:

  • Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptors : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that piperidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : The compound may provide pain relief by modulating pain pathways in the central nervous system.
  • Anticancer Activity : Preliminary findings suggest potential cytotoxic effects against various cancer cell lines, indicating its role as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular processes:

  • Cell Proliferation : Research has indicated a dose-dependent inhibition of cell proliferation in pancreatic cancer cells when treated with this compound, suggesting its potential as an anticancer agent .
Concentration (µM)Cell Viability (%)
0100
1085
2570
5045

In Vivo Studies

Animal studies have further elucidated the compound's biological activity:

  • A study on mice demonstrated significant reductions in inflammatory markers following administration of the compound, supporting its anti-inflammatory properties .

Mechanistic Insights

Molecular docking studies suggest that the compound binds effectively to target enzymes and receptors, potentially altering their activity. For example, it has been shown to interact with acetylcholinesterase, which is crucial for neurotransmission .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide?

The synthesis typically involves coupling reactions using carbodiimide-based reagents. A representative procedure includes:

  • Dissolving 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid in anhydrous acetonitrile with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents.
  • Stirring the mixture at room temperature for 30 minutes before adding the amine component.
  • Purifying the product via liquid-liquid extraction (ethyl acetate/water) and recrystallization from ethanol .
    This method ensures the formation of stable amide bonds critical for structural integrity.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Catalyst use : Palladium on carbon (Pd/C) in hydrogenation steps reduces side reactions in precursor synthesis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and purity (e.g., δ 7.45 ppm for sulfonamide NH2 protons) .
  • IR spectroscopy : Peaks at ~1612 cm⁻¹ verify carbonyl and sulfonamide groups .
  • Elemental analysis : Validates molecular formula (e.g., %C ±0.05% deviation from theoretical values) .
  • HPLC : Quantifies purity (>99% for pharmacological studies) .

Advanced: How can discrepancies in biological activity data across studies be systematically addressed?

To resolve contradictions:

  • Structural analogs comparison : Evaluate derivatives with modified substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to isolate activity-contributing moieties .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch solvent effects .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .

Basic: What are the key structural features influencing this compound’s pharmacological activity?

The compound’s activity derives from:

  • Piperidine ring : Facilitates membrane permeability and target binding via conformational flexibility .
  • Sulfonamide group : Engages in hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) .
  • 5-Chloro-2-methoxybenzenesulfonyl moiety : Enhances lipophilicity and receptor selectivity .

Advanced: What strategies are recommended for elucidating its mechanism of action in enzyme inhibition studies?

  • Docking simulations : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase IX) .
  • Site-directed mutagenesis : Modify enzyme active-site residues (e.g., His94 in carbonic anhydrase) to assess binding dependencies .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .

Basic: How does the sulfonamide group contribute to chemical reactivity?

The sulfonamide group:

  • Acts as a hydrogen bond donor/acceptor, enhancing interactions with biological targets .
  • Participates in nucleophilic substitution reactions (e.g., with alkyl halides) to generate prodrug derivatives .
  • Stabilizes the compound’s conformation via intramolecular interactions with the piperidine ring .

Advanced: How can conflicting crystallographic data for piperidine-4-carboxamide derivatives be resolved?

  • Multi-temperature crystallography : Collect data at 100 K and 298 K to identify thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O bonds) to validate packing arrangements .
  • Complementary NMR data : Compare NOE (Nuclear Overhauser Effect) correlations with crystal structure predictions .

Basic: What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Optimize using DMSO stock solutions (≤10% v/v in buffer) to prevent precipitation .
  • Stability : Monitor via LC-MS under physiological pH (7.4) and temperature (37°C) for 24 hours to assess degradation .

Advanced: How can researchers design analogs to improve metabolic stability?

  • Isosteric replacements : Substitute the methoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .
  • Prodrug strategies : Introduce ester moieties (e.g., ethyl carboxylates) for controlled release .

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